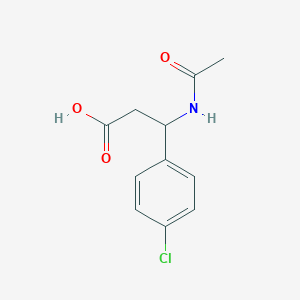

3-Acetamido-3-(4-chlorophenyl)propanoic acid

Description

Properties

IUPAC Name |

3-acetamido-3-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7(14)13-10(6-11(15)16)8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJFYCQGHIHUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589641 | |

| Record name | 3-Acetamido-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197785-38-9 | |

| Record name | 3-Acetamido-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)-3-acetamidopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acetamido-3-(4-chlorophenyl)propanoic Acid

This guide provides a comprehensive overview of the synthetic routes for producing 3-Acetamido-3-(4-chlorophenyl)propanoic acid, a compound of interest for researchers and professionals in drug development and organic synthesis. We will explore two primary, reliable methods for its preparation, delving into the mechanistic underpinnings and providing detailed, field-tested protocols.

Introduction

3-Acetamido-3-(4-chlorophenyl)propanoic acid is a derivative of β-alanine, featuring a 4-chlorophenyl group and an acetamido moiety at the β-position. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The synthesis of this compound requires careful consideration of functional group compatibility and reaction conditions to ensure high yield and purity. This guide will focus on two robust synthetic strategies: the direct acetylation of 3-amino-3-(4-chlorophenyl)propanoic acid and the Ritter reaction of a suitable hydroxy precursor.

Synthetic Methodologies

Two principal synthetic pathways are recommended for the preparation of 3-Acetamido-3-(4-chlorophenyl)propanoic acid. The choice between these methods may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Method 1: Acetylation of 3-Amino-3-(4-chlorophenyl)propanoic Acid

This approach is a straightforward and often high-yielding method that involves the direct N-acetylation of the corresponding β-amino acid. The synthesis is a two-step process starting from commercially available reagents.

Step 1: Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid

The precursor β-amino acid can be synthesized via a one-pot, three-component reaction of an arylaldehyde, malonic acid, and ammonium acetate.[1] This reaction proceeds through a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.

-

Reaction: 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in ethanol.[2]

-

Mechanism: The reaction is initiated by the Knoevenagel condensation of 4-chlorobenzaldehyde with malonic acid to form 2-(4-chlorobenzylidene)malonic acid. Ammonia, generated from ammonium acetate, then undergoes a Michael addition to the α,β-unsaturated dicarboxylic acid. Finally, decarboxylation of the resulting intermediate yields the desired 3-amino-3-(4-chlorophenyl)propanoic acid.

Step 2: Acetylation of 3-Amino-3-(4-chlorophenyl)propanoic Acid

The amino group of the synthesized β-amino acid is then acetylated. A particularly effective and environmentally benign method utilizes acetyl chloride in a brine solution under weakly basic conditions.[3] This procedure avoids the use of harsh organic solvents and often leads to a clean product with a simple work-up.

-

Reagents: Acetyl chloride, sodium acetate, and/or triethylamine in a brine solution.[3]

-

Causality of Experimental Choices: The use of brine as a solvent is advantageous due to its low cost and reduced environmental impact. Sodium acetate acts as a weak base to neutralize the HCl generated during the reaction, preventing the protonation of the amino group and thus maintaining its nucleophilicity. Triethylamine can be used as a stronger base if required. The reaction is typically rapid at room temperature.

Method 2: The Ritter Reaction

The Ritter reaction is a classic method for the synthesis of N-alkyl amides from a nitrile and a substrate that can form a stable carbocation.[4] For the synthesis of 3-Acetamido-3-(4-chlorophenyl)propanoic acid, a suitable precursor would be 3-hydroxy-3-(4-chlorophenyl)propanoic acid.

-

Reaction: 3-hydroxy-3-(4-chlorophenyl)propanoic acid and acetonitrile in the presence of a strong acid (e.g., sulfuric acid).[4][5][6][7]

-

Mechanism: The reaction is initiated by the protonation of the hydroxyl group of the starting material by the strong acid, followed by the loss of a water molecule to form a stable benzylic carbocation. The nitrogen atom of acetonitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the desired N-acetylated product.[5][6][7]

Rationale for Method Selection:

-

Method 1 (Acetylation): This is generally the preferred route due to its simplicity, high yields, and the use of readily available and inexpensive starting materials. The work-up procedure is also typically straightforward.

-

Method 2 (Ritter Reaction): This method is a viable alternative, especially if the hydroxy acid precursor is readily available. However, it requires the use of strong acids and careful control of reaction conditions to avoid potential side reactions.

Experimental Protocols

Method 1: Acetylation of 3-Amino-3-(4-chlorophenyl)propanoic Acid

Step 1: Synthesis of (±)-3-Amino-3-(4-chlorophenyl)propanoic acid [2]

-

To a suspension of malonic acid (53.0 g) and 4-chlorobenzaldehyde (66.6 g) in ethanol (150 mL), add ammonium acetate (59.0 g).

-

Heat the mixture to reflux with stirring for 4-6 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and then with diethyl ether.

-

Dry the product under vacuum to obtain (±)-3-amino-3-(4-chlorophenyl)propanoic acid. The reported melting point for the product is 223 °C (decomposes).

Step 2: Synthesis of 3-Acetamido-3-(4-chlorophenyl)propanoic Acid [3]

-

Dissolve sodium acetate trihydrate (1.5 equivalents) in a 36% aqueous solution of sodium chloride (brine).

-

Add 3-amino-3-(4-chlorophenyl)propanoic acid (1.0 equivalent) to the solution. If the amino acid is not fully soluble, a minimal amount of a co-solvent like acetone can be added.

-

To this stirred mixture, add a solution of acetyl chloride (1.1 equivalents) in acetone dropwise at room temperature.

-

Continue stirring the reaction mixture for an additional hour.

-

Carefully add saturated sodium bicarbonate solution until the effervescence ceases to neutralize any remaining acid.

-

Acidify the solution with concentrated HCl to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

Method 2: Ritter Reaction

Synthesis of 3-Acetamido-3-(4-chlorophenyl)propanoic Acid (Adapted from a general Ritter reaction protocol)[5]

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-hydroxy-3-(4-chlorophenyl)propanoic acid (1.0 equivalent) in an excess of acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

-

The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

| Parameter | 3-Amino-3-(4-chlorophenyl)propanoic acid | 3-Acetamido-3-(4-chlorophenyl)propanoic acid |

| Molecular Formula | C₉H₁₀ClNO₂ | C₁₁H₁₂ClNO₃ |

| Molecular Weight | 199.63 g/mol | 241.67 g/mol |

| CAS Number | 19947-39-8 | 197785-38-9[8] |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | 223 °C (dec.) | Not available |

Characterization of 3-Acetamido-3-(4-chlorophenyl)propanoic Acid

The structure of the synthesized compound should be confirmed by standard spectroscopic methods.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group (typically two doublets in the range of 7.2-7.5 ppm), a multiplet for the methine proton at the β-position, a multiplet for the methylene protons at the α-position, a singlet for the acetyl methyl group (around 2.0 ppm), and a broad singlet for the carboxylic acid proton (typically above 10 ppm). The amide proton will also be present as a doublet.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the carbonyl carbons of the carboxylic acid and the amide, aromatic carbons, the benzylic methine carbon, the methylene carbon, and the acetyl methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the C=O stretch of the amide (around 1640-1680 cm⁻¹), and the N-H stretch of the amide (around 3300 cm⁻¹).[9]

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound.

Visualization of Synthetic Workflows

Caption: Synthetic pathways for 3-Acetamido-3-(4-chlorophenyl)propanoic acid.

Conclusion

This technical guide has outlined two effective and reliable methods for the synthesis of 3-Acetamido-3-(4-chlorophenyl)propanoic acid. The acetylation of the corresponding β-amino acid is presented as the more direct and often preferred route, while the Ritter reaction offers a valuable alternative. The provided experimental protocols are based on established chemical principles and are designed to be reproducible in a standard laboratory setting. Proper characterization of the final product using the spectroscopic techniques described is essential to confirm its identity and purity.

References

-

NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]

- Filippini, L., et al. (1999).

- Abdel-Wahab, B. F., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(16), 9481-9494.

-

Organic Chemistry Portal. (2019). Ritter Reaction. Retrieved from [Link]

- Cantillo, D., & Kappe, C. O. (2017). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. Journal of the American Chemical Society, 139(28), 9611–9614.

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

- Li, Y., et al. (2015). Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). Bioorganic & Medicinal Chemistry, 23(6), 1266-1275.

-

National Center for Biotechnology Information. (n.d.). 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

-

Chem.ucla.edu. (n.d.). Illustrated Glossary of Organic Chemistry - Ritter reaction. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-3-Amino-2-(4-chlorophenyl)propanoic acid. Retrieved from [Link]

-

NIST. (n.d.). 3-(4-Chlorophenyl)propionic acid. Retrieved from [Link]

-

ResearchGate. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

-

ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Acetamido-3-phenylpropanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]

- Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.

-

SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propanoic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Ritter reaction - Wikipedia [en.wikipedia.org]

- 5. Ritter Reaction | NROChemistry [nrochemistry.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Ritter Reaction [organic-chemistry.org]

- 8. 197785-38-9|3-Acetamido-3-(4-chlorophenyl)propanoic acid|BLD Pharm [bldpharm.com]

- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Physicochemical Properties of 3-Acetamido-3-(4-chlorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing the Molecule

3-Acetamido-3-(4-chlorophenyl)propanoic acid is a derivative of β-alanine, featuring a 4-chlorophenyl group at the beta position and an N-acetyl modification. Its structural similarity to biologically relevant molecules, such as gamma-aminobutyric acid (GABA) analogues and other modified amino acids, makes it a compound of interest in medicinal chemistry and drug discovery. The physicochemical properties of such a molecule are paramount, as they govern its behavior from the laboratory bench to potential in vivo applications, influencing everything from solubility and stability to absorption, distribution, metabolism, and excretion (ADME).

This guide provides a senior-level overview of the core physicochemical characteristics of this compound. It details not just the "what" (the property values) but the "how" and "why" of their determination, grounding the discussion in authoritative methodologies and their implications for research and development, in alignment with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Molecular Identity and Core Properties

A thorough characterization begins with confirming the molecule's identity and defining its fundamental properties.

-

Chemical Structure:

-

IUPAC Name: 3-Acetamido-3-(4-chlorophenyl)propanoic acid

-

CAS Number: 197785-38-9[4]

-

Molecular Formula: C₁₁H₁₂ClNO₃

-

Molecular Weight: 241.67 g/mol

-

Table 1: Summary of Key Physicochemical Properties

| Property | Value (Predicted/Typical) | Significance in Drug Development |

| Melting Point (°C) | 160 - 175 (Estimated Range) | Indicates purity, crystal lattice energy, and aids in solid-state form selection. |

| Aqueous Solubility | Poorly Soluble | Directly impacts dissolution rate, bioavailability, and formulation strategies. |

| pKa (Carboxylic Acid) | 4.0 - 5.0 (Estimated) | Governs ionization state, influencing solubility, permeability, and receptor binding. |

| LogP (Octanol/Water) | 1.5 - 2.5 (Estimated) | Predicts lipophilicity, affecting membrane permeability, protein binding, and metabolism. |

Note: As this is a specialized chemical, publicly available experimental data is limited. The values presented are estimates based on its structural components and are intended to serve as a framework for the analytical discussion that follows.

Experimental Design for Physicochemical Characterization

The determination of the properties listed above requires robust, validated analytical methods. The following sections detail the experimental protocols and the rationale behind their selection, reflecting industry-standard practices.

Thermal Analysis: Melting Point Determination

The melting point is a critical quality attribute that provides insights into purity and solid-state stability.[2][3]

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified indium and zinc standards.

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Acetamido-3-(4-chlorophenyl)propanoic acid into a non-hermetic aluminum pan. Crimp the pan with a lid.

-

Method Parameters:

-

Temperature Program: Equilibrate at 25°C, then ramp to 200°C at a rate of 10°C/minute.

-

Purge Gas: Use dry nitrogen at a flow rate of 50 mL/min.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. A sharp, single peak is indicative of high purity.

-

Expert Rationale: DSC is preferred over traditional capillary methods because it provides more information than just the melting range. The peak shape can suggest the presence of impurities or polymorphism, and the enthalpy of fusion (the area under the curve) quantifies the energy required to melt the crystal lattice. This is crucial data for pre-formulation scientists.

Aqueous Solubility Assessment

Aqueous solubility is a cornerstone of the Biopharmaceutics Classification System (BCS) and a primary determinant of oral bioavailability.[5][6][7][8] The protocol follows the principles outlined in the OECD Guideline 105.[5][6][7][8]

Protocol: Shake-Flask Method (OECD 105) [5][6][7][8]

-

Media Preparation: Prepare buffered solutions at pH 2.0 (0.01 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) to simulate physiological conditions.

-

Equilibration: Add an excess of the compound to each buffer in a sealed glass vial. Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm syringe filter (ensuring the filter material does not bind the compound), and dilute as necessary. Analyze the concentration using a validated HPLC-UV method.

-

Expert Rationale: The shake-flask method is the gold standard for thermodynamic solubility determination.[5][6] Using multiple pH media is non-negotiable for an ionizable compound like this one. The carboxylic acid group means its charge, and therefore solubility, will be highly dependent on pH. Poor solubility in acidic media can predict dissolution challenges in the stomach.

Determination of Ionization Constant (pKa)

The pKa dictates the ratio of ionized to non-ionized species at any given pH. This is critical because only the neutral, non-ionized form of a drug typically permeates biological membranes efficiently via passive diffusion.

Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of 0.1 N NaOH.

-

Measurement: Record the pH of the solution using a calibrated pH meter after each addition of the titrant.[9][10][11][12][13]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the carboxylic acid has been neutralized). Specialized software is used to calculate the pKa from the titration curve.

-

Expert Rationale: Potentiometric titration is a direct and highly accurate method. For a molecule with a single acidic proton (on the carboxylic acid), the curve will be monophasic and easy to interpret. Understanding that the pKa is ~4.5 means the compound will be predominantly in its neutral, more lipophilic form in the low pH of the stomach (pH < pKa), but will convert to its ionized, more water-soluble carboxylate form in the intestine and blood (pH > pKa).

Lipophilicity Assessment: Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is the classic measure of a drug's lipophilicity. It helps predict how a drug will partition between the aqueous environment of the blood and the lipid environment of cell membranes.

Protocol: HPLC Method (OECD 117) [14][15][16][17]

-

System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of methanol or acetonitrile and water. The mode is isocratic.[14][16]

-

Calibration: Create a calibration curve by injecting a series of standard compounds with known LogP values (e.g., toluene, acetophenone, nitrobenzene). Plot the logarithm of the retention factor (k) versus the known LogP values.

-

Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the system. Determine its retention time in duplicate.[14][16]

-

Calculation: Calculate the retention factor (k) for the test compound. Interpolate its LogP value from the calibration curve.[14][16]

-

Expert Rationale: The HPLC method is a rapid and reliable alternative to the traditional shake-flask method, requiring very little material.[15][16] It is based on the principle that a compound's retention on a nonpolar stationary phase is proportional to its lipophilicity.[14][16] A LogP value in the 1.5-2.5 range suggests a good balance between the aqueous solubility needed for formulation and the lipophilicity required for membrane permeation.

Visualizing the Workflow and Molecular Behavior

Diagrams provide a clear visual summary of complex processes and relationships.

Caption: Workflow for physicochemical characterization and its downstream impact.

Caption: Relationship between pH, pKa, and the ionization state of the molecule.

Conclusion and Forward Look

The physicochemical profile of 3-Acetamido-3-(4-chlorophenyl)propanoic acid, characterized by poor aqueous solubility, a single acidic pKa around 4.5, and moderate lipophilicity, defines its potential development pathway. These properties suggest that while membrane permeability may be adequate, its low solubility will be the primary hurdle to achieving good oral bioavailability. Future development efforts should logically focus on formulation strategies such as salt selection, particle size reduction, or the use of solubility-enhancing excipients to overcome this limitation. The robust analytical methods outlined here provide the self-validating framework necessary to guide these efforts and ensure consistent quality, as mandated by regulatory bodies.[1][18]

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

OECD. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

OECD. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]

-

Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

-

Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

-

European Medicines Agency (EMA). (n.d.). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

-

Slideshare. (n.d.). ICH Q6A Specifications by Chandra Mohan. Retrieved from [Link]

-

Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Retrieved from [Link]

-

Pharmaceutical Networking. (n.d.). ICH Guidelines on particle properties. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Nα Selective Acetylation of Peptides. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Chlorophenyl)propanoic acid. Retrieved from [Link]

-

USP29-NF24. (n.d.). General Chapters: <791> pH. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-(4-Chlorophenyl)propionic acid (CAS 2019-34-3). Retrieved from [Link]

-

Pharmacopeial Forum. (n.d.). pH 791. Retrieved from [Link]

-

Tecnofrom. (n.d.). How do I comply with the updated USP <791> requirements for pH measurements?. Retrieved from [Link]

-

PubChem. (n.d.). (S)-3-Amino-2-(4-chlorophenyl)propanoic acid. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). CID 160782767 | C18H18Cl2O4. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

Sources

- 1. ikev.org [ikev.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. ICH Q6A Specifications by Chandra Mohan | PPTX [slideshare.net]

- 4. 197785-38-9|3-Acetamido-3-(4-chlorophenyl)propanoic acid|BLD Pharm [bldpharm.com]

- 5. filab.fr [filab.fr]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. ftp.uspbpep.com [ftp.uspbpep.com]

- 10. atlasbio.com [atlasbio.com]

- 11. drugfuture.com [drugfuture.com]

- 12. tecnofrom.com [tecnofrom.com]

- 13. drugfuture.com [drugfuture.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 17. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. particle.dk [particle.dk]

"3-Acetamido-3-(4-chlorophenyl)propanoic acid mechanism of action"

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Acetamido-3-(4-chlorophenyl)propanoic acid

Introduction: A Novel Arylpropanoic Acid Derivative

3-Acetamido-3-(4-chlorophenyl)propanoic acid is a synthetic organic compound belonging to the broader class of arylpropanoic acid derivatives. While this specific molecule is not extensively characterized in the existing scientific literature, its structural features—a propanoic acid backbone, a 4-chlorophenyl group, and an acetamido moiety—provide a strong basis for postulating its mechanism of action. The arylpropanoic acid class is renowned for its pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. Prominent members of this class, such as ibuprofen and naproxen, exert their effects through the inhibition of cyclooxygenase (COX) enzymes.

This guide presents a hypothesized mechanism of action for 3-Acetamido-3-(4-chlorophenyl)propanoic acid, centered on COX inhibition, and outlines a comprehensive experimental framework to validate this hypothesis. Additionally, we will explore potential alternative or secondary mechanisms, such as anticancer activities, based on emerging research on related propanoic acid derivatives[3][4]. This document is intended for researchers and drug development professionals, providing a scientifically grounded roadmap for the investigation of this novel compound.

Primary Hypothesized Mechanism of Action: Cyclooxygenase (COX) Inhibition

The most probable mechanism of action for 3-Acetamido-3-(4-chlorophenyl)propanoic acid is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever[1]. The structural analogy to well-known NSAIDs strongly supports this hypothesis.

The Cyclooxygenase Pathway

The COX pathway is a critical target for anti-inflammatory therapies. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as gastric cytoprotection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are often attributed to the inhibition of COX-1[1].

Caption: Hypothesized inhibition of COX-1 and COX-2 by 3-Acetamido-3-(4-chlorophenyl)propanoic acid.

Experimental Validation of the Primary Hypothesis

A series of in vitro and cell-based assays are essential to confirm the hypothesized mechanism of action and to characterize the inhibitory profile of the compound.

In Vitro COX Inhibition Assays

The initial step is to determine if 3-Acetamido-3-(4-chlorophenyl)propanoic acid directly inhibits the activity of purified COX-1 and COX-2 enzymes.

Experimental Protocol: COX Inhibitor Screening Assay (Fluorometric)

-

Preparation of Reagents:

-

Purified human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Test compound stock solution (in DMSO).

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, heme, and the test compound at various concentrations.

-

Add COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of arachidonic acid and ADHP.

-

Monitor the fluorescence intensity over time using a microplate reader (excitation/emission ~535/590 nm). The rate of fluorescence increase is proportional to the COX activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Table 1: Expected Data Output from In Vitro COX Inhibition Assays

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 3-Acetamido-3-(4-chlorophenyl)propanoic acid | To be determined | To be determined | To be determined |

| Ibuprofen (Reference) | ~15 | ~10 | ~1.5 |

| Celecoxib (Reference) | ~10 | ~0.05 | ~200 |

Cell-Based Assays for Prostaglandin Production

To confirm that the compound inhibits COX activity in a cellular context, prostaglandin levels can be measured in cultured cells.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages

-

Cell Culture:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

-

Assay Procedure:

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

-

PGE2 Measurement:

-

Quantify the concentration of prostaglandin E2 (PGE2) in the supernatant using a commercially available ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control.

-

Determine the IC50 value for the inhibition of PGE2 production.

-

Exploration of Alternative/Secondary Mechanisms of Action

While COX inhibition is the most probable mechanism, the diverse biological activities reported for propanoic acid derivatives warrant the investigation of other potential targets, particularly in the context of oncology.

Putative Anticancer Activity

Recent studies have highlighted the potential for propanoic acid derivatives to act as anticancer agents through various mechanisms, including the inhibition of histone deacetylases (HDACs) or targeting signaling pathways like those mediated by HSP90 and TRAP1.

Experimental Workflow for Anticancer Activity Screening

Caption: A streamlined workflow for evaluating the potential anticancer activity of the compound.

Experimental Protocol: Cell Viability Assay (MTT)

-

Cell Culture:

-

Select a panel of cancer cell lines (e.g., HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK-293).

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value for each cell line.

-

Conclusion

Based on its structural similarity to a well-established class of pharmaceuticals, the primary hypothesized mechanism of action for 3-Acetamido-3-(4-chlorophenyl)propanoic acid is the inhibition of COX-1 and COX-2 enzymes. The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis and characterizing the compound's inhibitory profile. Furthermore, the exploration of potential anticancer activities represents a valuable secondary line of investigation, given the expanding therapeutic landscape of propanoic acid derivatives. The systematic application of these methodologies will be crucial in elucidating the pharmacological profile of this novel compound and determining its potential for future therapeutic development.

References

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

(PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

United States Patent. [Link]

-

3-Acetamido-3-phenylpropanoic acid. [Link]

-

Organic Compounds with Biological Activity. [Link]

-

(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

-

3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. [Link]

-

Compound 3-(4-chlorophenyl)-3-[2-(2-methylphenoxy)acetamido]propanoic acid. [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Acetamido-3-(4-chlorophenyl)propanoic acid: Synthesis, Properties, and Potential Biological Activity

Introduction

3-Acetamido-3-(4-chlorophenyl)propanoic acid is a fascinating molecule that, while not extensively studied, holds significant potential in the realm of medicinal chemistry and drug development. Its structural similarity to known neuroactive compounds, particularly the muscle relaxant and antispastic agent Baclofen, suggests that it may exhibit interesting biological activities. This technical guide provides a comprehensive overview of the available literature on this compound and its close analogs, focusing on its synthesis, physicochemical properties, and putative biological functions. We will delve into the rationale behind potential synthetic routes and explore the implications of its chemical structure for its pharmacological profile. This document is intended for researchers, scientists, and professionals in drug development who are interested in exploring novel compounds with potential therapeutic applications.

The core structure of 3-Acetamido-3-(4-chlorophenyl)propanoic acid is a β-amino acid derivative. β-amino acids are of great interest in medicinal chemistry due to their unique structural features and biological activities. The presence of a 4-chlorophenyl group and an acetamido moiety further distinguishes this compound and likely influences its interaction with biological targets. The structural relationship to Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) is particularly noteworthy. Baclofen is a gamma-aminobutyric acid (GABA) agonist, and it is plausible that 3-Acetamido-3-(4-chlorophenyl)propanoic acid could also modulate the GABAergic system.[1][2] This guide will explore this hypothesis and discuss the potential implications of the N-acetylation on the compound's pharmacokinetic and pharmacodynamic properties.

Synthesis of 3-Acetamido-3-(4-chlorophenyl)propanoic acid

While no direct synthesis of 3-Acetamido-3-(4-chlorophenyl)propanoic acid has been reported in the literature, a plausible two-step synthetic route can be proposed based on established methods for the synthesis of 3-amino-3-arylpropanoic acids and the N-acetylation of amino acids.

Part 1: Synthesis of the Precursor, 3-Amino-3-(4-chlorophenyl)propanoic acid

A facile one-pot, three-component reaction is a promising approach for the synthesis of the key precursor, 3-amino-3-(4-chlorophenyl)propanoic acid.[3] This method involves the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product, 3-amino-3-(4-chlorophenyl)propanoic acid, is expected to precipitate out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

-

One-Pot Reaction: This approach is highly efficient as it combines multiple synthetic steps into a single operation, reducing reaction time, solvent usage, and waste generation.

-

Ammonium Acetate: Serves as both the ammonia source for the amino group and a catalyst for the reaction.

-

Malonic Acid: Provides the two-carbon backbone that, after condensation and decarboxylation, forms the propanoic acid chain.

Workflow Diagram for the Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic acid:

Caption: One-pot synthesis of the precursor.

Part 2: N-Acetylation of 3-Amino-3-(4-chlorophenyl)propanoic acid

The final step in the proposed synthesis is the N-acetylation of the amino group of the precursor. A straightforward and efficient method for this transformation involves the use of acetyl chloride in a weakly basic aqueous medium.[4]

Experimental Protocol:

-

Dissolution of Precursor: Dissolve 3-amino-3-(4-chlorophenyl)propanoic acid (1 equivalent) in a brine solution containing sodium acetate (1.5 equivalents).

-

Addition of Acetylating Agent: To the stirred solution, add acetyl chloride (1.1 equivalents) dropwise at room temperature. The acetyl chloride should be dissolved in a small amount of a water-miscible organic solvent like acetone to control the reactivity.

-

Reaction and Work-up: Continue stirring the reaction mixture for one hour at room temperature. After the reaction is complete, add a saturated solution of sodium bicarbonate until effervescence ceases to neutralize any remaining acid.

-

Isolation of Product: Acidify the solution with concentrated hydrochloric acid. The N-acetylated product, 3-Acetamido-3-(4-chlorophenyl)propanoic acid, should precipitate out and can be collected by filtration, washed with cold water, and dried.

Causality Behind Experimental Choices:

-

Acetyl Chloride: A readily available and highly reactive acetylating agent.

-

Brine Solution with Sodium Acetate: The use of a brine solution can enhance the reaction rate. Sodium acetate acts as a weak base to neutralize the HCl generated during the reaction, preventing the protonation of the amino group and maintaining its nucleophilicity.[4]

Workflow Diagram for the N-Acetylation Step:

Caption: N-acetylation of the precursor to yield the final product.

Physicochemical Properties

A summary of the known or predicted physicochemical properties of 3-Acetamido-3-(4-chlorophenyl)propanoic acid and its key precursor is presented below.

| Property | 3-Amino-3-(4-chlorophenyl)propanoic acid | 3-Acetamido-3-(4-chlorophenyl)propanoic acid |

| CAS Number | 19947-39-8[5] | 197785-38-9[3] |

| Molecular Formula | C₉H₁₀ClNO₂[5] | C₁₁H₁₂ClNO₃ |

| Molecular Weight | 199.63 g/mol [5] | 241.67 g/mol |

| Physical Form | Solid[5] | Solid (Predicted) |

| Melting Point | 223 °C (decomposes)[5] | Not available |

Potential Biological Activity and Mechanism of Action

The biological activity of 3-Acetamido-3-(4-chlorophenyl)propanoic acid has not been experimentally determined. However, its structural features provide a strong basis for hypothesizing its potential pharmacological effects.

Structural Analogy to Baclofen and GABA

The most compelling aspect of this molecule is its structural resemblance to Baclofen and GABA. Baclofen is a selective agonist of the GABA-B receptor, and its therapeutic effects in spasticity are attributed to its ability to inhibit monosynaptic and polysynaptic reflexes at the spinal level.[2] GABA is the primary inhibitory neurotransmitter in the central nervous system.[6]

The core 3-(4-chlorophenyl)propanoic acid scaffold is a key feature shared with Baclofen (which has a butanoic acid chain). This suggests that 3-Acetamido-3-(4-chlorophenyl)propanoic acid might also interact with GABA receptors. The N-acetylation could modulate this interaction.

The Role of N-Acetylation

N-acetylation is a common metabolic pathway for many drugs and endogenous compounds.[7] The addition of an acetyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, polarity, and ability to form hydrogen bonds. These changes can have profound effects on its pharmacokinetic and pharmacodynamic profile.

-

Blood-Brain Barrier Penetration: N-acetylation can increase the lipophilicity of a molecule, which may enhance its ability to cross the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.

-

Receptor Binding: The acetyl group could sterically hinder or facilitate the binding of the molecule to its target receptor. The impact on GABA receptor binding would need to be experimentally determined.

-

Metabolic Stability: N-acetylation can protect the amino group from other metabolic transformations, potentially increasing the compound's half-life. Conversely, the acetyl group can also be removed by deacetylase enzymes.[8]

N-acetylated amino acids themselves can have biological roles. For instance, N-acetyl-GABA is a metabolic intermediate in a minor biosynthetic pathway for GABA in the brain.[8]

Diagram of Potential GABAergic Modulation:

Caption: Hypothesized interaction with the GABA receptor.

Future Research Directions

The lack of direct experimental data on 3-Acetamido-3-(4-chlorophenyl)propanoic acid presents a clear opportunity for future research. Key areas of investigation should include:

-

Chemical Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound should be fully characterized using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

-

In Vitro Pharmacological Profiling: The affinity and functional activity of the compound at GABA-A and GABA-B receptors should be determined using radioligand binding assays and functional assays.

-

In Vivo Studies: If the in vitro studies show promising activity, in vivo studies in animal models of neurological disorders, such as spasticity, epilepsy, or anxiety, would be warranted to assess its therapeutic potential.

-

Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound should be investigated to understand its fate in the body and its potential as a drug candidate.

Conclusion

3-Acetamido-3-(4-chlorophenyl)propanoic acid is a structurally intriguing molecule with the potential to be a novel modulator of the GABAergic system. While the current literature on this specific compound is sparse, a robust framework for its synthesis and a strong hypothesis for its biological activity can be constructed based on the knowledge of related compounds and chemical transformations. The proposed synthetic pathway is efficient and utilizes readily available starting materials. The structural analogy to Baclofen provides a compelling rationale for investigating its neuropharmacological properties. Further research is essential to unlock the potential of this and similar molecules for the development of new therapeutics for neurological disorders.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. 3-Amino-3-(4-chlorophenyl)propionic acid 97 19947-39-8 [sigmaaldrich.com]

- 6. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 8. N-Acetyl-γ-aminobutyric acid - Wikipedia [en.wikipedia.org]

Foreword: On the Subject of 3-Acetamido-3-(4-chlorophenyl)propanoic acid

An In-depth Technical Guide to the Synthesis and Application of the β-Amino Acid Scaffold: 3-Amino-3-(4-chlorophenyl)propanoic Acid

Initial investigation into the specific compound 3-Acetamido-3-(4-chlorophenyl)propanoic acid reveals a notable scarcity of dedicated public-domain research, including its formal discovery, development history, and specific biological applications. This suggests it may exist as a synthetic intermediate within larger chemical libraries or as a theoretical analogue rather than a subject of focused study.

However, the core structure of this molecule is its parent amine, 3-Amino-3-(4-chlorophenyl)propanoic acid . This compound, a derivative of β-alanine, is a well-recognized and versatile chiral building block in medicinal chemistry and drug development.[1] It serves as a critical precursor in the synthesis of various bioactive molecules, particularly those targeting the central nervous system.[1][2]

Therefore, this guide will provide an in-depth technical overview of the synthesis, properties, and scientific significance of 3-Amino-3-(4-chlorophenyl)propanoic acid . We will explore its discovery as a valuable synthetic scaffold and detail the logical step of N-acetylation to form the titular compound, explaining the chemical rationale and potential implications of this common modification. This approach ensures scientific integrity while delivering actionable insights for researchers, scientists, and drug development professionals interested in this important class of molecules.

Section 1: The Core Scaffold: Synthesis and Chemical Profile of 3-Amino-3-(4-chlorophenyl)propanoic Acid

The strategic importance of 3-Amino-3-(4-chlorophenyl)propanoic acid lies in its identity as a β-amino acid containing an aryl group. This structural motif is found in numerous pharmacologically active compounds. The presence of a chlorine atom on the phenyl ring significantly modulates the electronic and lipophilic properties of the molecule, enhancing its potential for specific interactions with biological targets.[1]

Synthesis Pathway

The preparation of β-aryl-β-amino acids is a classic challenge in organic synthesis. One of the most direct and historically significant methods involves a variation of the Rodionov reaction. This one-pot synthesis condenses an aromatic aldehyde with malonic acid and ammonia (or an ammonia source like ammonium acetate) in an alcoholic solvent.

The causality of this experimental choice is its efficiency. By combining 4-chlorobenzaldehyde, malonic acid, and ammonium acetate and heating them to reflux, the reaction proceeds through a Knoevenagel condensation, followed by a Michael addition of ammonia, and subsequent decarboxylation to yield the target β-amino acid.[3]

Caption: General synthesis scheme for 3-Amino-3-(4-chlorophenyl)propanoic acid.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative procedure based on methods described for similar compounds.[3]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chlorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.2 eq).

-

Solvent Addition: Add ethanol as the solvent to create a stirrable suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the product often precipitates from the reaction mixture. The solid is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the pure 3-Amino-3-(4-chlorophenyl)propanoic acid.

This self-validating protocol relies on the thermodynamic stability of the final product to drive the reaction sequence. The final precipitation and recrystallization steps ensure high purity by separating the product from unreacted starting materials and soluble byproducts.

Physicochemical Properties

Summarizing the key identifiers and properties of the core scaffold provides a ready reference for experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [4] |

| Molecular Weight | 199.63 g/mol | [4] |

| CAS Number | 19947-39-8 | [4] |

| Appearance | Off-white powder | [2] |

| Synonyms | 3-(4-chlorophenyl)-β-alanine, β-Amino-4-chlorobenzenepropanoic acid | [2] |

| Solubility | Soluble in water | [2] |

Section 2: Application in Drug Discovery & Medicinal Chemistry

The value of 3-Amino-3-(4-chlorophenyl)propanoic acid is not as an end-product, but as a versatile intermediate for creating more complex molecules with tailored biological activities. Its utility spans multiple therapeutic areas.

Role in Neuropharmacology

This scaffold is a key component in the synthesis of molecules targeting the central nervous system. Researchers have utilized it to modulate neurotransmitter systems, suggesting its potential in developing treatments for neurological disorders.[1] Its structural similarity to GABA (γ-aminobutyric acid) and other neuromodulators makes it an attractive starting point for agonists or antagonists of various receptors.[2]

The rationale for its use is based on the principle of bioisosteric replacement and scaffold hopping, where the rigid, lipophilic 4-chlorophenyl group can anchor the molecule in a specific receptor pocket, while the amino and carboxylic acid groups provide points for hydrogen bonding and further derivatization.

Use in Antifungal Agent Synthesis

Patented research has demonstrated that dipeptide compounds derived from 3-amino-3-arylpropanoic acids possess potent fungicidal activity.[3] In these applications, the amine group of 3-Amino-3-(4-chlorophenyl)propanoic acid is coupled with another amino acid (like valine) to create a dipeptide. This work has shown that the stereochemistry of the β-amino acid is critical, with the R-configuration often conferring greater fungicidal activity.[3]

Caption: Role of the scaffold as a versatile building block in drug discovery.

Section 3: The N-Acetylation Step: From Amine to Amide

This brings us to the originally queried molecule, 3-Acetamido-3-(4-chlorophenyl)propanoic acid . The conversion of the primary amine in the parent scaffold to an acetamide is a straightforward and common chemical transformation with significant implications.

Rationale for N-Acetylation

A medicinal chemist would perform N-acetylation for several strategic reasons:

-

Modulating Polarity: Converting the basic amine to a neutral amide reduces the overall polarity and charge of the molecule at physiological pH. This can improve its ability to cross lipid membranes, including the blood-brain barrier.

-

Prodrug Strategy: The amide bond might be designed to be cleaved in vivo by amidase enzymes, releasing the active parent amine at the target site.

-

Eliminating Reactivity: The primary amine is nucleophilic. Acetylation protects this group, preventing it from participating in unwanted side reactions during subsequent synthetic steps.

-

Altering Receptor Binding: The acetamido group has different hydrogen bonding capabilities (it is a hydrogen bond donor and acceptor) compared to the primary amine (donor only). This can fundamentally change the molecule's interaction with its biological target.

General Protocol for N-Acetylation

-

Dissolution: Dissolve 3-Amino-3-(4-chlorophenyl)propanoic acid (1.0 eq) in a suitable solvent, such as glacial acetic acid or an aqueous solution with a mild base (e.g., sodium bicarbonate).

-

Acylation: Cool the solution in an ice bath. Add acetic anhydride (1.1 eq) dropwise while stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Isolation: The product can be isolated by precipitation (by adding water) or extraction with an organic solvent after adjusting the pH.

-

Purification: The crude product is purified by recrystallization to yield 3-Acetamido-3-(4-chlorophenyl)propanoic acid.

Caption: The chemical transformation from the parent amine to the N-acetylated amide.

Conclusion

While a dedicated history of 3-Acetamido-3-(4-chlorophenyl)propanoic acid remains elusive, a thorough analysis of its core structure, 3-Amino-3-(4-chlorophenyl)propanoic acid, provides deep insights for the research community. This β-amino acid scaffold is a proven and valuable building block, particularly in the fields of neuropharmacology and agrochemical development. Understanding its synthesis and the strategic rationale for its derivatization—including N-acetylation—equips drug development professionals with the foundational knowledge to exploit this and similar structures in the pursuit of novel bioactive compounds.

References

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (n.d.). MDPI. Available at: [Link]

-

3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020). RSC Publishing. Available at: [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ResearchGate. Available at: [Link]

-

Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (2023). ResearchGate. Available at: [Link]

-

Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020). ResearchGate. Available at: [Link]

-

Compound 3-(4-chlorophenyl)-3-[2-(2-methylphenoxy)acetamido]propanoic acid. (n.d.). MolPort. Available at: [Link]

- Filippini, L., et al. (1999). United States Patent No. US 6,350,724 B1. Google Patents.

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). MDPI. Available at: [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (2017). Arabian Journal of Chemistry. Available at: [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). PMC - NIH. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis, Structure-Activity Relationships, and Therapeutic Potential of 3-Acetamido-3-(4-chlorophenyl)propanoic Acid Analogs and Derivatives

Abstract: This technical guide provides an in-depth exploration of 3-acetamido-3-(4-chlorophenyl)propanoic acid and its structural analogs as potential modulators of the GABAergic system. The principle inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), exerts its effects through GABAA, GABAB, and GABAC receptors.[1] The GABAB receptor, a G-protein coupled receptor, is a key target for therapeutic intervention in conditions such as muscle spasticity. Baclofen, a GABAB receptor agonist, is a structurally related compound and serves as a benchmark for the development of new analogs with improved pharmacological profiles.[1] This guide details the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this evolving class of compounds, offering valuable insights for researchers and professionals in drug development.

Chapter 1: The GABAergic System: A Primer for Drug Discovery

Introduction to GABA: The Brain's Primary Inhibitory Neurotransmitter

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1] Its signaling is mediated by three distinct classes of receptors: GABAA and GABAC, which are ligand-gated ion channels, and GABAB, which are G-protein coupled receptors (GPCRs).[1] The balance between excitatory and inhibitory signals is fundamental for normal brain function, and disruptions in GABAergic neurotransmission are implicated in a variety of neurological and psychiatric disorders.

The GABAB Receptor: Structure, Function, and Therapeutic Significance

The GABAB receptor is a heterodimeric GPCR composed of GABAB1 and GABAB2 subunits, which is essential for its function.[1][2] The GABAB1 subunit is responsible for binding GABA, while the GABAB2 subunit is crucial for G-protein coupling and signaling.[1] GABAB receptors are located on both presynaptic and postsynaptic membranes. Presynaptically, their activation inhibits the release of neurotransmitters by modulating calcium channels.[3] Postsynaptically, they cause hyperpolarization by activating inwardly rectifying potassium channels.[3] This dual mechanism of action makes the GABAB receptor an attractive target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as spasticity, pain, and epilepsy.[4]

Rationale for Developing Novel GABAB Receptor Modulators

While baclofen, (RS)-4-amino-3-(4-chlorophenyl)butanoic acid, is an effective GABAB receptor agonist for treating spasticity, its use can be limited by side effects such as sedation and muscle weakness.[1] This has driven the search for new modulators with improved therapeutic windows. The development of structural analogs of baclofen and related compounds, such as 3-acetamido-3-(4-chlorophenyl)propanoic acid, aims to refine the interaction with the GABAB receptor, potentially leading to compounds with enhanced selectivity, potency, and reduced off-target effects.

Chapter 2: Core Compound Profile: 3-Acetamido-3-(4-chlorophenyl)propanoic Acid

Chemical Structure and Physicochemical Properties

The core compound, 3-acetamido-3-(4-chlorophenyl)propanoic acid, is an analog of baclofen where the primary amine is replaced by an acetamido group. This modification significantly alters the compound's polarity and hydrogen bonding capabilities, which can influence its binding affinity for the GABAB receptor and its pharmacokinetic properties. The presence of the 4-chlorophenyl group is a common feature in many GABAB receptor ligands and is known to be important for activity.[4]

Synthesis Pathways

The synthesis of 3-acetamido-3-(4-chlorophenyl)propanoic acid can be achieved through various synthetic routes. A common approach involves the reaction of 4-chlorobenzaldehyde with a suitable pronucleophile, followed by functional group manipulations to introduce the acetamido and propanoic acid moieties.

Caption: General synthetic scheme for 3-acetamido-3-(4-chlorophenyl)propanoic acid.

Known Biological Activity and Mechanism of Action

While specific biological data for 3-acetamido-3-(4-chlorophenyl)propanoic acid is not extensively published, its structural similarity to baclofen strongly suggests that it acts as a GABAB receptor modulator. The acetamido group may alter its binding affinity and efficacy compared to the primary amine of baclofen. Aryl propionic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.[5]

Chapter 3: The Landscape of Structural Analogs and Derivatives

Rationale for Structural Modification

The systematic modification of the lead compound, 3-acetamido-3-(4-chlorophenyl)propanoic acid, allows for the exploration of the structure-activity relationship (SAR) at the GABAB receptor. Key areas for modification include the acetamido group, the phenyl ring, and the propanoic acid moiety. The goal of these modifications is to enhance potency, selectivity, and pharmacokinetic properties.

Class I: Modifications of the Acetamido Group

Varying the acyl group of the acetamido moiety can probe the steric and electronic requirements of the binding pocket. Replacing the acetyl group with other alkyl or aryl groups can influence lipophilicity and receptor interaction.

Class II: Phenyl Ring Substitutions

The 4-chloro substituent on the phenyl ring is a critical feature for the activity of many GABAB agonists.[4] Exploring other substitutions at this position, as well as at the ortho and meta positions, can provide insights into the optimal electronic and steric properties for receptor binding. For instance, analogs with ethynyl and iodo substituents have shown GABAB receptor agonist activity.[1]

Class III: Bioisosteric Replacement of the Carboxylic Acid

The carboxylic acid group is often associated with poor blood-brain barrier penetration and rapid metabolism.[6] Replacing it with bioisosteres such as tetrazoles, phosphinic acids, or hydroxamic acids can improve pharmacokinetic properties while maintaining the necessary acidic character for receptor interaction.[7][8]

| Bioisostere | Rationale for Replacement | Potential Advantages |

| Tetrazole | Mimics the acidity and planar structure of a carboxylic acid.[8] | Increased lipophilicity and metabolic stability.[8] |

| Phosphinic Acid | More polar than carboxylic acids, potentially altering binding interactions.[7] | Can lead to changes in intrinsic activity.[7] |

| Hydroxamic Acid | Exhibits moderate acidity and strong metal-chelating properties.[7] | Can serve as a successful carboxylic acid bioisostere.[7] |

Chapter 4: Experimental Workflows and Protocols

General Synthesis and Purification Protocols

The synthesis of analogs generally follows standard organic chemistry techniques. Purification is typically achieved through column chromatography and recrystallization, with characterization by NMR and mass spectrometry.

In Vitro Evaluation: GABAB Receptor Binding Assays

Objective: To determine the binding affinity of synthesized compounds for the GABAB receptor.

Protocol:

-

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABAB receptors.[9]

-

Binding Assay: Incubate the membrane preparation with a radiolabeled GABAB receptor ligand, such as [3H]GABA or [3H]baclofen, in the presence of varying concentrations of the test compound.[10]

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant).

Sources

- 1. chalcogen.ro [chalcogen.ro]

- 2. mdpi.com [mdpi.com]

- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. PDSP - GABA [kidbdev.med.unc.edu]

- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of 3-Acetamido-3-(4-chlorophenyl)propanoic acid: A Technical Guide

Introduction: The Imperative of Spectroscopic Characterization in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. For molecules such as 3-Acetamido-3-(4-chlorophenyl)propanoic acid, a compound of interest in medicinal chemistry, a comprehensive spectroscopic profile is not merely a characterization checkpoint; it is the foundational dataset that informs on purity, conformation, and potential metabolic fate. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

It is important to note that while direct experimental spectra for 3-Acetamido-3-(4-chlorophenyl)propanoic acid are not widely available in public databases, this guide leverages spectral data from structurally analogous compounds and established principles of spectroscopic interpretation to construct a robust, predictive profile. By examining the spectra of precursors like 3-amino-3-(4-chlorophenyl)propionic acid and closely related structures such as N-acetylphenylalanine, we can dissect the expected contributions of each functional moiety to the overall spectroscopic fingerprint. This approach, rooted in comparative analysis, provides a powerful framework for researchers engaged in the synthesis and characterization of novel pharmaceutical agents.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecule's architecture is paramount to interpreting its spectroscopic data. Below is a diagram illustrating the structure of 3-Acetamido-3-(4-chlorophenyl)propanoic acid, with key protons and carbons labeled for reference in the subsequent NMR analysis.

Caption: Molecular structure of 3-Acetamido-3-(4-chlorophenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra, drawing on established chemical shift ranges and data from analogous compounds.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 3-Acetamido-3-(4-chlorophenyl)propanoic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of labile protons (e.g., -NH and -OH), allowing for their observation.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Employ a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) to improve signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic, methine, methylene, amide, and carboxylic acid protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Insights |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | - | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |

| Amide (-NH) | 7.5 - 8.5 | doublet | ~8-10 | The amide proton is coupled to the adjacent methine proton (CH -NH). Its chemical shift is influenced by solvent and concentration. |

| Aromatic (H-2', H-6') | ~7.35 | doublet | ~8.5 | These protons are ortho to the chlorine atom and will appear as a doublet due to coupling with H-3' and H-5'. |

| Aromatic (H-3', H-5') | ~7.25 | doublet | ~8.5 | These protons are meta to the chlorine atom and ortho to the propanoic acid chain, appearing as a doublet coupled to H-2' and H-6'. |

| Methine (-CH) | 4.8 - 5.2 | multiplet | - | This proton is coupled to the amide proton and the two diastereotopic methylene protons, resulting in a complex multiplet. |

| Methylene (-CH₂) | 2.6 - 3.0 | multiplet | - | These protons are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet, likely two distinct signals. |

| Acetyl Methyl (-CH₃) | ~1.9 | singlet | - | The three equivalent protons of the acetyl group will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.